C24 Sphingomyelin

概要

説明

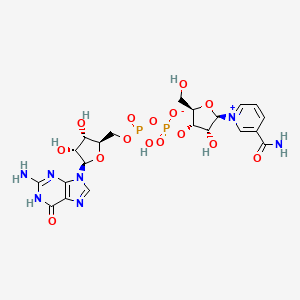

スフィンゴミエリンは、動物細胞膜、特に一部の神経細胞の軸索を包むミエリン鞘に多く見られるスフィンゴ脂質の一種です。スフィンゴイド塩基、長鎖脂肪酸、およびホスホリルコリンのヘッド基で構成されています。 スフィンゴミエリンは、細胞膜の完全性と安定性を維持するために不可欠であり、シグナル伝達や細胞間コミュニケーションにおいて重要な役割を果たしています .

作用機序

スフィンゴミエリンは、いくつかのメカニズムを通じてその効果を発揮します。

細胞膜の完全性: 脂質ラフトを形成することによって、細胞膜の構造的完全性を維持します.

シグナル伝達: セラミドやスフィンゴシン-1-リン酸などの生理活性脂質の前駆体として機能し、さまざまな細胞機能を調節します.

細胞ストレス応答: ストレス条件に対する細胞応答に関与し、アポトーシスや細胞生存に影響を与えます.

類似の化合物との比較

スフィンゴミエリンは、その特異的な構造と機能のために、他のスフィンゴ脂質とは異なります。類似の化合物には以下が含まれます。

セラミド: 細胞シグナル伝達やアポトーシスに関与するスフィンゴミエリンの代謝産物です.

スフィンゴシン-1-リン酸: スフィンゴミエリン代謝から得られる生理活性脂質であり、細胞生存や移動に関与しています.

ホスファチジルセリン: 細胞膜に見られる別のリン脂質であり、細胞シグナル伝達やアポトーシスに関与しています.

スフィンゴミエリンは、脂質ラフトを形成する能力とシグナル伝達における役割が、他のスフィンゴ脂質やリン脂質とは異なります .

生化学分析

Biochemical Properties

C24 Sphingomyelin interacts with several enzymes, proteins, and other biomolecules. It has been found to have higher membrane rigidifying properties than its C24:1 homologues . The biophysical properties of this compound have been studied in multicomponent lipid bilayers containing cholesterol . It has been observed that this compound uniquely interacts with cholesterol and governs the lateral organization in asymmetric membranes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found that this compound, when placed in the outer leaflet, suppresses microdomains in giant unilamellar vesicles and also suppresses submicron domains in the plasma membrane of HeLa cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with other biomolecules at the molecular level. Molecular dynamics simulations have indicated that when this compound is in the outer leaflet, the acyl chain of this compound interdigitates into the opposing leaflet, thereby favoring cholesterol in the inner leaflet .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the combination of C24:0 and C24:1 sphingolipids generates interesting events, such as a generalized bilayer dynamism/instability of supported planar bilayers .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized by endoplasmic reticulum membrane-embedded enzymes through a four-step cycle . The most important enzymes determining the tissue distribution of very long-chain fatty acids (VLCFAs) like this compound are fatty acid elongases, which catalyze the first, rate-limiting step of the fatty acid elongation cycle .

Subcellular Localization

This compound is primarily localized in the outer leaflet of the plasma membrane in mammalian cells

準備方法

合成経路と反応条件

スフィンゴミエリンの生合成は、主に小胞体とゴルジ装置で行われます。この過程には、セリンパルミトイルトランスフェラーゼ、セラミドシンターゼ、スフィンゴミエリンシンターゼなどのいくつかの重要な酵素が関与しています。 スフィンゴミエリン合成の最初のコミットされたステップは、セリンパルミトイルトランスフェラーゼによって触媒されるL-セリンとパルミトイルCoAの縮合です .

工業的製造方法

スフィンゴミエリンの工業的製造は、通常、ブタの脳や赤血球などの天然源からの抽出によって行われます。 抽出プロセスには、有機溶媒を使用した脂質抽出、続いて薄層クロマトグラフィー(TLC)や高速液体クロマトグラフィー(HPLC)などの技術による精製が含まれます .

化学反応の分析

反応の種類

スフィンゴミエリンは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

生成される主要な生成物

セラミド: スフィンゴミエリンの加水分解から生成される重要な生成物です.

スフィンゴシン-1-リン酸: セラミドのさらなる代謝によって生成されます.

科学的研究の応用

スフィンゴミエリンは、以下を含む科学研究でさまざまな用途があります。

類似化合物との比較

Sphingomyelin is unique compared to other sphingolipids due to its specific structure and functions. Similar compounds include:

Ceramide: A metabolite of sphingomyelin involved in cell signaling and apoptosis.

Sphingosine-1-phosphate: A bioactive lipid derived from sphingomyelin metabolism, involved in cell survival and migration.

Phosphatidylserine: Another phospholipid found in cell membranes, involved in cell signaling and apoptosis.

Sphingomyelin’s unique ability to form lipid rafts and its role in signal transduction make it distinct from other sphingolipids and phospholipids .

特性

IUPAC Name |

[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H95N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-26-27-29-31-33-35-37-39-41-47(51)48-45(44-55-56(52,53)54-43-42-49(3,4)5)46(50)40-38-36-34-32-30-28-19-17-15-13-11-9-7-2/h38,40,45-46,50H,6-37,39,41-44H2,1-5H3,(H-,48,51,52,53)/b40-38+/t45-,46+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDPUVGSSDPBMD-XTAIVQBESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H95N2O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347426 | |

| Record name | N-(Tetracosanoyl)-sphing-4-enine-1-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

815.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | SM(d18:1/24:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011697 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60037-60-7 | |

| Record name | N-(Tetracosanoyl)-sphing-4-enine-1-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SM(d18:1/24:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011697 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Undecafluoro-1-hexenyl)oxy]benzenesulfonic acid sodium salt](/img/structure/B6595925.png)